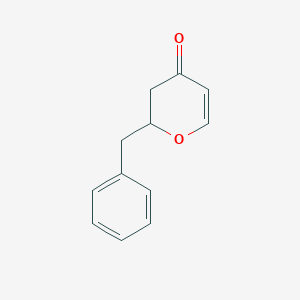
2-Benzyl-2,3-dihydropyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-2,3-dihydropyran-4-one is a chemical compound belonging to the class of pyranones Pyranones are six-membered cyclic esters with conjugated double bonds, which exhibit reactivity similar to lactones and 1,3-dienes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,3-dihydropyran-4-one can be achieved through various methods. One efficient method involves the intermolecular [4+2] cycloaddition reaction between epoxides and 3-alkoxycyclobutanones, mediated by boron trifluoride etherate . This reaction is diastereoselective and predominantly yields trans diastereomers. For instance, treating styrene oxide with 3-ethoxy-2-phenylcyclobutanone in the presence of boron trifluoride etherate at room temperature produces 2-benzyl-2,3-dihydro-3-phenylpyran-4-one in 76% yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
化学反应分析
Types of Reactions
2-Benzyl-2,3-dihydropyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
科学研究应用
2-Benzyl-2,3-dihydropyran-4-one has several scientific research applications:
作用机制
The mechanism of action of 2-Benzyl-2,3-dihydropyran-4-one involves its interaction with molecular targets and pathways. The compound’s electrophilic positions (C-2, C-4, and C-6) are susceptible to nucleophilic attack, while the C-3 and C-5 positions are vulnerable to electrophilic attack . These interactions facilitate various chemical transformations and biological activities.
相似化合物的比较
Similar Compounds
2,3-Dihydro-4-pyranone: A key synthon for biologically active molecules.
2-Pyrone and its derivatives: Known for their antimicrobial, antiviral, and cytotoxic properties.
3,4-Dihydropyran-2-ones: Popular due to their biological activity and usefulness in organic synthesis.
Uniqueness
2-Benzyl-2,3-dihydropyran-4-one is unique due to its specific structural features and the ability to undergo diverse chemical reactions. Its derivatives have shown promising biological activities, making it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C12H12O2 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC 名称 |
2-benzyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C12H12O2/c13-11-6-7-14-12(9-11)8-10-4-2-1-3-5-10/h1-7,12H,8-9H2 |
InChI 键 |
DGXDLIUPABHAJU-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC=CC1=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione](/img/structure/B13899209.png)
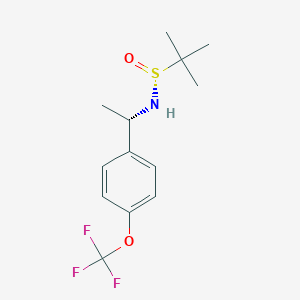
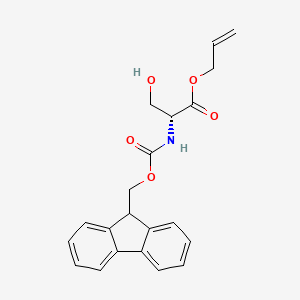
![2-[2-Hydroxyethyl(propyl)amino]acetic acid](/img/structure/B13899230.png)


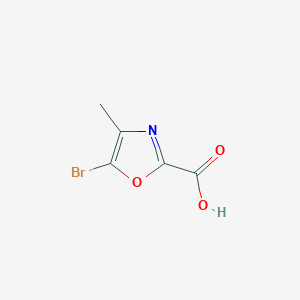
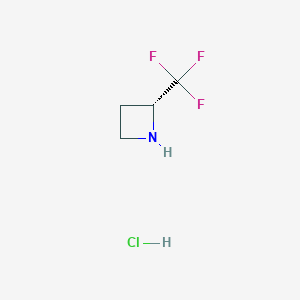
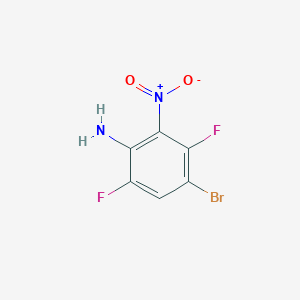
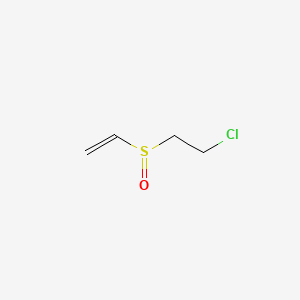
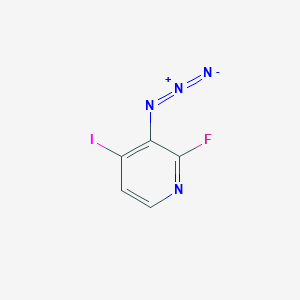


![1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13899286.png)
